Product packaging for Terephthalic acid, dicyclopentyl ester(Cat. No.:CAS No. 18699-50-8)

Terephthalic acid, dicyclopentyl ester

Cat. No.: B097649
CAS No.: 18699-50-8
M. Wt: 302.4 g/mol
InChI Key: GNGVJTMHQIYXRV-UHFFFAOYSA-N
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Description

Contextualizing Terephthalic Acid, Dicyclopentyl Ester within the Ester Class of Chemical Compounds

This compound is a member of the ester class of organic compounds. ontosight.ai Esters are characterized by a carbonyl center (a carbon double-bonded to an oxygen) that is also single-bonded to another oxygen atom. This functional group is formed through a process called esterification, which typically involves the reaction of a carboxylic acid and an alcohol. noaa.gov

Specifically, this compound is a diester. This signifies that its molecular structure contains two ester functional groups. It is derived from a dicarboxylic acid—an acid with two carboxylic acid moieties—and a cyclic alcohol. ontosight.ai This dual-ester configuration is fundamental to its primary application as a monomer, as it allows the molecule to link with other monomers at both ends to form long polymer chains, most notably polyesters. ontosight.ailibretexts.org

Derivation and Structural Relationship to Terephthalic Acid and Cyclopentanol (B49286)

The synthesis of this compound originates from two precursor molecules: terephthalic acid and cyclopentanol. ontosight.ai Terephthalic acid is an aromatic dicarboxylic acid, consisting of a central benzene (B151609) ring with two carboxyl groups attached at opposite positions (carbon 1 and 4) on the ring. Cyclopentanol is a cyclic alcohol, featuring a five-membered carbon ring with a single hydroxyl (-OH) group. cymitquimica.com

The formation of this compound occurs via a condensation reaction known as esterification, where the two carboxyl groups of terephthalic acid each react with the hydroxyl group of a cyclopentanol molecule. noaa.gov In this process, two molecules of water are eliminated, and two ester linkages are formed. The resulting structure consists of the central terephthalate (B1205515) core with a cyclopentyl group attached to each of the carboxyl functionalities through an ester bond. ontosight.ai

Table 1: Properties of Precursor Compounds

Compound Chemical Formula Molar Mass ( g/mol ) Boiling Point (°C) Melting Point (°C)
Terephthalic Acid C₈H₆O₄ 166.13 Sublimes at >300 427

Data sourced from multiple references. libretexts.orgchemicalbook.comchembk.com

Significance of this compound as a Precursor in Polymer Chemistry and Materials Engineering

The primary significance of this compound lies in its function as a monomer for the synthesis of polyesters and other polymers. ontosight.ai In polymer chemistry, monomers are the foundational building blocks that link together to create large molecular structures known as polymers. The dicyclopentyl ester's bifunctional nature, owing to its two ester groups, allows it to participate in polycondensation reactions to build polymer chains. libretexts.org

The incorporation of the bulky and rigid cyclopentyl rings into a polymer backbone can impart unique and desirable properties to the resulting material. researchgate.net Research into copolyesters containing cyclopentyl and other cycloaliphatic rings has shown that these structures can significantly influence the thermal and mechanical characteristics of the polymer. researchgate.netacs.org Specifically, the presence of such aliphatic rings along the polymer chain can lead to:

Enhanced Thermal Stability : The rigid cyclic structure can increase the glass transition temperature (Tg) and melting temperature of the polymer, making it suitable for applications requiring heat resistance. researchgate.net

Modified Mechanical Strength : The introduction of cycloaliphatic units can alter properties like tensile strength and modulus, leading to materials with tailored rigidity and toughness. paint.org

Improved Chemical Resistance : The unique molecular architecture can enhance the material's resistance to various chemicals. ontosight.ai

These modified properties make polymers derived from this compound potential candidates for a range of specialized applications, including durable packaging materials, high-performance textiles, and advanced composite materials. ontosight.airesearchgate.net

Table 2: Chemical Identification of this compound

Identifier Value
Chemical Name This compound
Synonyms Dicyclopentyl terephthalate
Molecular Formula C₁₈H₂₂O₄

| PubChem CID | 167737 (for the isomer Phthalic acid, dicyclopentyl ester) |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22O4 B097649 Terephthalic acid, dicyclopentyl ester CAS No. 18699-50-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18699-50-8

Molecular Formula

C18H22O4

Molecular Weight

302.4 g/mol

IUPAC Name

dicyclopentyl benzene-1,4-dicarboxylate

InChI

InChI=1S/C18H22O4/c19-17(21-15-5-1-2-6-15)13-9-11-14(12-10-13)18(20)22-16-7-3-4-8-16/h9-12,15-16H,1-8H2

InChI Key

GNGVJTMHQIYXRV-UHFFFAOYSA-N

SMILES

C1CCC(C1)OC(=O)C2=CC=C(C=C2)C(=O)OC3CCCC3

Canonical SMILES

C1CCC(C1)OC(=O)C2=CC=C(C=C2)C(=O)OC3CCCC3

Other CAS No.

18699-50-8

Synonyms

Terephthalic acid dicyclopentyl ester

Origin of Product

United States

Synthetic Methodologies and Reaction Engineering for Terephthalic Acid, Dicyclopentyl Ester

Direct Esterification of Terephthalic Acid with Cyclopentanol (B49286): Process Optimization and Yield Enhancement

The direct esterification of terephthalic acid (TPA) with cyclopentanol stands as a fundamental and commercially valuable method for producing terephthalic acid esters. google.comgoogle.com This process involves the reaction of TPA, a dicarboxylic acid, with cyclopentanol, an alcohol, to form the corresponding diester. ontosight.ai The reaction is typically conducted in a reactor charged with TPA, an excess of the alcohol, and a catalyst. google.com

Process optimization is crucial for maximizing the yield and purity of the dicyclopentyl terephthalate (B1205515). Key parameters that are manipulated include temperature, pressure, catalyst selection, and the molar ratio of reactants. austinpublishinggroup.com To drive the equilibrium towards the product side, the water formed during the reaction is continuously removed. google.comgoogle.com This is often achieved by fitting the reactor with a fractionation column. google.com

Yield enhancement strategies focus on optimizing these parameters. For instance, increasing the catalyst load can lead to a higher yield of the terephthalic acid ester due to the increased available surface area for the reaction to occur. nih.gov Yields of terephthalate esters can reach as high as 90-99 mol% under optimized conditions. google.com

Transesterification Routes for the Preparation of Terephthalic Acid, Dicyclopentyl Ester from Other Terephthalate Esters

An alternative and widely used method for synthesizing terephthalate esters is through transesterification. researchgate.net This process involves the reaction of a starting terephthalate ester, such as dimethyl terephthalate (DMT), with an alcohol, in this case, cyclopentanol. researchgate.netscranton.edu The reaction results in the exchange of the original alcohol component of the ester with the new alcohol.

The transesterification of DMT with an alcohol like ethylene (B1197577) glycol is a well-established industrial process for producing polyesters like polyethylene (B3416737) terephthalate (PET). researchgate.netscranton.edu A similar principle can be applied to produce dicyclopentyl terephthalate by reacting DMT with cyclopentanol. The process is typically carried out in a heated, stirred reactor in an inert atmosphere. unina.it Methanol (B129727), the byproduct of the reaction between DMT and the alcohol, is continuously distilled off to shift the reaction equilibrium towards the formation of the desired product. unina.it

The use of catalysts is essential to achieve a reasonable reaction rate at moderate temperatures. unina.it Various catalytic systems, including metal acetates, have been found to be effective. researchgate.net The transesterification route can also be a valuable method for recycling PET, where the polymer is depolymerized into DMT, which can then be used as a starting material for producing other terephthalate esters. scranton.edu

Catalytic Systems in the Synthesis of this compound: Design, Efficiency, and Selectivity

Catalysts play a pivotal role in the synthesis of this compound, influencing the reaction rate, efficiency, and selectivity. The choice of catalyst depends on the specific synthetic route, whether it be direct esterification or transesterification.

Homogeneous catalysts, which exist in the same phase as the reactants, are commonly employed in esterification and transesterification reactions. For the direct esterification of terephthalic acid, strong acids like sulfuric acid have been traditionally used. kaust.edu.sa In the transesterification of DMT, various metal salts that are soluble in the reaction medium are effective. Metal acetates, such as those of zinc, cobalt, and manganese, are frequently used as catalysts. unina.itgoogle.com For example, zinc acetate (B1210297) is a commonly used catalyst in the transesterification of DMT with ethylene glycol. researchgate.net The effectiveness of these metal-based catalysts often correlates with the electronegativity of the metal ion. unina.it

While efficient, homogeneous catalysts can present challenges in terms of separation from the product and potential for equipment corrosion. kaust.edu.sa

To overcome the drawbacks of homogeneous catalysts, significant research has been dedicated to the development of heterogeneous catalysts. These catalysts exist in a different phase from the reactants, which simplifies their separation from the reaction mixture and allows for their reuse. chimia.ch Solid acid catalysts are a prominent class of heterogeneous catalysts used in esterification reactions. kaust.edu.sa

Examples of heterogeneous catalysts investigated for similar esterification and transesterification reactions include metal oxides and supported metal catalysts. For instance, mesoporous Beta zeolite supported zinc oxide has shown high efficiency in the methanolysis of PET to produce DMT. sciopen.com The development of bead-shaped polymer-supported multisite phase transfer catalysts also represents an advancement in heterogeneous catalysis for esterification reactions. researchgate.net The design of these catalysts focuses on creating a high surface area and active sites that are readily accessible to the reactants. nih.gov

Reaction Condition Influence on Synthesis Efficiency and Purity Profiles

The efficiency of the synthesis of this compound and the purity of the resulting product are highly dependent on the reaction conditions. Careful control of parameters such as temperature and pressure is essential for optimizing the process.

Temperature is a critical factor that significantly influences the rate of both direct esterification and transesterification reactions. Generally, higher temperatures lead to faster reaction rates. google.com For the direct esterification of terephthalic acid with alcohols, temperatures are typically maintained in the range of 180°C to 270°C. google.com In the transesterification of DMT, the reaction is often carried out at temperatures between 150°C and 200°C. unina.it However, excessively high temperatures can lead to side reactions and the formation of undesirable byproducts, which can affect the purity of the final product. ias.ac.in

Solvent Selection and Its Role in Reaction Progression

The selection of an appropriate solvent is a critical parameter in the synthetic methodology for this compound. The choice of solvent significantly influences reaction kinetics, equilibrium, product yield, and purity. The primary challenges in the esterification of terephthalic acid are its high melting point (sublimes above 300 °C) and its notoriously low solubility in most common organic solvents. nih.govsolubilityofthings.com These properties necessitate reaction conditions that often include elevated temperatures, making the selection of a high-boiling point solvent essential for the reaction's success.

The role of the solvent in the synthesis of this compound can be multifaceted:

Reactant Solubilization: The foremost function of the solvent is to dissolve both terephthalic acid and the cyclopentyl-donating reagent (e.g., dicyclopentanol) to a sufficient extent. A homogeneous reaction medium is crucial for facilitating effective molecular collisions between the reactants, thereby promoting the esterification reaction. The crystalline and highly polar nature of terephthalic acid, due to its two carboxylic acid groups, makes it particularly challenging to dissolve. nih.gov

Heat Transfer Medium: The esterification reaction is typically endothermic and requires significant energy input to proceed at a reasonable rate. The solvent acts as a heat transfer medium, ensuring uniform temperature distribution throughout the reaction mixture and preventing localized overheating which could lead to side reactions and product degradation.

Facilitating Byproduct Removal: A common strategy to drive the reversible esterification reaction towards the product side is the removal of the water byproduct as it is formed. The solvent can play a crucial role in this process, for instance, by forming an azeotrope with water, which can be continuously removed through a Dean-Stark apparatus.

Influencing Reaction Kinetics and Equilibrium: Solvents can influence the rate of reaction by stabilizing the transition states of the reaction pathway. nih.govresearchgate.net The polarity of the solvent can affect the activation energy of the esterification process. Furthermore, the solvent can impact the position of the chemical equilibrium by altering the activities of the reactants and products. researchgate.net

Detailed Research Findings on Solvent Classes for Terephthalic Acid Esterification:

While specific research on the synthesis of this compound is limited, findings from the broader field of terephthalic acid esterification provide valuable insights into suitable solvent choices.

High-Boiling Point Aprotic Polar Solvents:

High-boiling point polar aprotic solvents are often favored for the esterification of terephthalic acid due to their ability to solubilize the acid at elevated temperatures and their chemical inertness under typical reaction conditions. wikipedia.orgresearchgate.net Examples of such solvents include:

N-Methyl-2-pyrrolidone (NMP): With a boiling point of 202 °C, NMP is an effective solvent for terephthalic acid at higher temperatures. researchgate.net Its polar nature aids in dissolving the carboxylic acid.

Dimethyl Sulfoxide (DMSO): DMSO is an excellent solvent for terephthalic acid, showing significantly higher solubility compared to many other organic solvents even at room temperature. nih.gov Its high boiling point of 189 °C makes it suitable for esterification reactions.

Dimethylformamide (DMF) and Dimethylacetamide (DMAc): These solvents also exhibit good solvating power for terephthalic acid and have high boiling points (153 °C for DMF and 165 °C for DMAc). nih.govwikipedia.org

The use of these solvents can lead to a more homogeneous reaction mixture, potentially allowing for lower reaction temperatures compared to solvent-free systems or systems with less effective solvents.

Aromatic Hydrocarbons:

Aromatic hydrocarbons such as toluene (B28343) and xylene can also be employed, particularly when the primary role of the solvent is to facilitate the azeotropic removal of water. While their ability to dissolve terephthalic acid is limited, they are effective in driving the reaction to completion by continuously removing the water byproduct. These solvents are generally non-polar and have boiling points that are suitable for many esterification reactions (Toluene: 111 °C, Xylenes: ~140 °C).

Ionic Liquids:

More recently, ionic liquids have been investigated as novel solvents for processes involving terephthalic acid due to their exceptional solvating capabilities and negligible vapor pressure. nih.govnih.gov Studies have shown that certain ionic liquids can dissolve terephthalic acid to a much greater extent than conventional organic solvents. nih.gov This could potentially allow for esterification reactions to be carried out under milder conditions. The high thermal stability of many ionic liquids is also an advantage.

The following interactive data table summarizes the properties of potential solvents and their hypothetical impact on the synthesis of this compound.

SolventBoiling Point (°C)PolarityDielectric ConstantExpected Solubility of Terephthalic AcidPotential Role in Reaction Progression
N-Methyl-2-pyrrolidone (NMP) 202Polar Aprotic32.2High at elevated temperaturesPrimary solvent, good heat transfer, facilitates homogeneous reaction.
Dimethyl Sulfoxide (DMSO) 189Polar Aprotic47Very HighPrimary solvent, allows for potentially lower reaction temperatures.
Toluene 111Non-polar2.4LowAzeotropic removal of water to drive equilibrium.
o-Xylene 144Non-polar2.6LowAzeotropic removal of water at a higher temperature than toluene.
1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) >300Ionic Liquid-Very High"Green" solvent option, excellent solubilization, high thermal stability.

Polymerization Chemistry and Mechanistic Investigations Involving Terephthalic Acid, Dicyclopentyl Ester

Elucidation of Terephthalic Acid, Dicyclopentyl Ester as a Monomer in Polyester (B1180765) Synthesis

This compound is a chemical compound that can serve as a monomer in the synthesis of polyesters. Structurally, it consists of a central benzene (B151609) ring substituted with two carboxyl groups at the 1 and 4 positions, which are in turn esterified with cyclopentanol (B49286). This difunctional nature is the key characteristic that allows it to act as a building block in a polymer chain.

In the context of polyester synthesis, polymerization occurs via a transesterification reaction. This compound reacts with a diol (a molecule with two hydroxyl groups). During this reaction, the cyclopentyl ester groups are substituted by the alcohol groups of the diol, forming a new, larger ester molecule and releasing cyclopentanol as a byproduct. As this process repeats, a long polymer chain is constructed, characterized by repeating ester linkages in its backbone. The general scheme for this polycondensation reaction is a fundamental principle in step-growth polymerization. libretexts.orgyoutube.com

The incorporation of the terephthalic acid moiety provides rigidity and thermal stability to the resulting polymer, a common feature of aromatic polyesters like Polyethylene (B3416737) Terephthalate (B1205515) (PET). youtube.com The choice of the diol comonomer then dictates many of the final properties of the polymer, such as flexibility, crystallinity, and glass transition temperature.

Detailed Studies on Condensation Polymerization Mechanisms and Reaction Pathways

The synthesis of polyesters from terephthalate esters and diols is a classic example of condensation polymerization, which typically proceeds in two major stages. libretexts.orgscranton.edu

Transesterification or Ester Interchange: In the initial stage, this compound is heated with an excess of a suitable diol in the presence of a catalyst. Common catalysts for this stage include compounds of manganese, zinc, or cobalt. mdpi.com The reaction involves the nucleophilic attack of the diol's hydroxyl group on the carbonyl carbon of the dicyclopentyl terephthalate. This leads to the formation of an intermediate which then collapses, eliminating a molecule of cyclopentanol and forming a new ester linkage with the diol. youtube.comyoutube.com The product of this stage is typically a low-molecular-weight oligomer, primarily a bis(hydroxyalkyl) terephthalate, with cyclopentanol being continuously removed to drive the reaction forward.

Polycondensation: The second stage is conducted at a higher temperature (often exceeding 250°C) and under a high vacuum. google.come3s-conferences.org This stage is designed to increase the molecular weight of the polymer. The terminal hydroxyl groups of the oligomers formed in the first stage react with each other, eliminating a molecule of the diol, which is then removed by the vacuum system. This process significantly lengthens the polymer chains. Catalysts for this stage are often antimony, titanium, or germanium compounds. e3s-conferences.orggoogle.com The reaction continues until the desired degree of polymerization is achieved, which is often monitored by measuring the melt viscosity.

Copolymerization Strategies Utilizing this compound

Copolymerization is a versatile strategy to tailor the properties of polymers by incorporating two or more different monomer units into the same polymer chain. Utilizing this compound in such strategies allows for the creation of copolyesters with specifically engineered characteristics.

Random Copolymers: A random copolyester can be synthesized by introducing this compound along with one or more other comonomers into the reactor from the beginning of the polymerization process. For example, a second dicarboxylic acid ester (e.g., dimethyl isophthalate) or a mixture of diols (e.g., ethylene (B1197577) glycol and 1,4-cyclohexanedimethanol) could be used. mdpi.com The monomers are then incorporated into the polymer chain in a statistically random sequence. The resulting polymer will have properties that are an average of the constituent homopolymers, often leading to a reduction in crystallinity and melting point, and an increase in transparency. acs.orgswaminathansivaram.in

Block Copolymers: The synthesis of block copolymers involves the sequential polymerization of different monomers. To create a block copolymer using this compound, one could first synthesize a polyester block from it and a specific diol. Once this first block reaches a desired length, the unreacted monomers are removed, and a new set of monomers (e.g., a different diacid ester and diol) is introduced to grow a second, chemically distinct block from the ends of the first block. This method results in a polymer with long sequences of each monomer type, leading to microphase separation and the formation of distinct domains with unique properties, combining, for instance, the hardness of one block with the elasticity of another.

The choice of comonomer has a profound impact on the final polymer architecture and properties. The bulky, non-planar structure of the cyclopentyl group in the parent monomer is expected to disrupt chain packing and reduce crystallinity. acs.orgswaminathansivaram.in The selection of a comonomer can either enhance or counteract this effect.

For instance, copolymerizing with a flexible, linear diol like diethylene glycol would likely further decrease the glass transition temperature (Tg) and increase the flexibility of the resulting polyester. Conversely, using a rigid comonomer, such as 1,4-cyclohexanedimethanol (B133615) (CHDM) or another aromatic diacid like 2,6-naphthalenedicarboxylic acid, would increase the rigidity of the polymer backbone, leading to a higher Tg and improved thermal stability. nih.gov

Comonomer (Diol)StructureExpected Impact on Polymer Properties when Copolymerized with this compound
Ethylene GlycolHO-CH₂-CH₂-OHIncreases rigidity and potential for crystallinity compared to longer diols.
1,4-ButanediolHO-(CH₂)₄-OHEnhances flexibility and lowers melting point compared to Ethylene Glycol.
1,4-Cyclohexanedimethanol (CHDM)Introduces a rigid cycloaliphatic ring, increasing Tg and thermal stability while reducing crystallinity.
Diethylene GlycolHO-CH₂-CH₂-O-CH₂-CH₂-OHIncreases chain flexibility and hydrophilicity, significantly lowering Tg.

Kinetics of Polymerization and Growth Phenomena in this compound-Based Systems

The kinetics of polyesterification are complex, influenced by factors such as temperature, catalyst concentration, and the reactivity of the functional groups. For terephthalic acid-based systems, the polycondensation reaction is generally modeled as a second-order process with respect to the concentration of the reactive end groups (hydroxyl and carboxyl/ester). researchgate.net

The rate of polymerization can be described by the following simplified rate equation: Rate = k[COOH][OH] or in the case of transesterification: Rate = k[COOR][OH] where k is the rate constant.

In the case of this compound, several factors related to its specific structure would influence the kinetics:

Steric Hindrance: The bulky cyclopentyl groups may create steric hindrance around the carbonyl carbon, potentially slowing the rate of nucleophilic attack by the diol compared to a less hindered ester like dimethyl terephthalate. This could result in a lower rate constant (k) for the initial transesterification stage.

Leaving Group Elimination: The rate of the reaction is also dependent on the ease of elimination of the leaving group, cyclopentanol. The efficiency of its removal from the reaction medium is critical. Since cyclopentanol has a higher boiling point (approx. 140°C) than methanol (B129727) (approx. 65°C), the byproduct of dimethyl terephthalate reactions, higher temperatures or a more effective vacuum are required to drive the polymerization equilibrium forward. nih.gov

The growth of the polymer chains follows a step-growth pattern, where the average molecular weight increases slowly at the beginning of the reaction and then rapidly towards the end as longer chains combine. Reaching a high degree of polymerization requires the reaction to proceed to very high conversion rates (typically >99%). researchgate.netmdpi.com

ParameterDimethyl Terephthalate SystemDicyclopentyl Terephthalate System (Hypothesized)
Leaving Group Methanol (CH₃OH)Cyclopentanol (C₅H₉OH)
Boiling Point of Leaving Group ~65°C~140°C
Relative Reactivity High due to low steric hindrance.Potentially lower due to steric hindrance from the cyclopentyl group.
Reaction Conditions Lower initial temperature sufficient for methanol removal.Higher temperature or higher vacuum needed for efficient cyclopentanol removal.
Kinetic Rate Constant (k) Baseline for comparison.Potentially lower than for the dimethyl ester system under identical conditions.

Microstructural and Morphological Characterization of Polymers Derived from Terephthalic Acid, Dicyclopentyl Ester

Spectroscopic Analysis for Structural Confirmation and Molecular Architecture

Spectroscopic methods are indispensable for confirming the chemical structure and understanding the molecular architecture of newly synthesized polymers.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a polymer, thereby confirming its successful synthesis. In polymers derived from terephthalic acid, dicyclopentyl ester, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to the key structural components.

The most prominent peaks would include:

C=O Stretching: A strong absorption band typically found in the range of 1720-1740 cm⁻¹, characteristic of the ester carbonyl group. spectroscopyonline.com

C-O Stretching: Bands in the region of 1100-1300 cm⁻¹ are attributed to the stretching vibrations of the C-O bond in the ester linkage. spectroscopyonline.com

Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹) indicate the C-H bonds of the benzene (B151609) ring from the terephthalic acid moiety.

Aliphatic C-H Stretching: Strong bands in the 2850-2960 cm⁻¹ region correspond to the C-H bonds of the dicyclopentyl groups. spectroscopyonline.com

Aromatic C=C Stretching: Peaks in the 1400-1600 cm⁻¹ range are characteristic of the carbon-carbon double bonds within the aromatic ring. researchgate.net

Out-of-Plane C-H Bending: A band around 720-730 cm⁻¹ is indicative of the para-substituted benzene ring of the terephthalic acid unit.

The presence and precise location of these peaks provide definitive evidence of the polymer's chemical identity.

Table 1: Characteristic FT-IR Absorption Bands for Polymers of this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
2850-2960 C-H Stretch Aliphatic (Cyclopentyl group)
~1725 C=O Stretch Ester Carbonyl
1400-1600 C=C Stretch Aromatic Ring
1100-1300 C-O Stretch Ester Linkage

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and chemical environment of atoms. For copolyesters, ¹H and ¹³C NMR are crucial for determining monomer composition and sequence distribution (e.g., random, alternating, or blocky). scispace.com

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons of the terephthalate (B1205515) unit and the aliphatic protons of the dicyclopentyl groups. The aromatic protons typically appear as a singlet or a narrow multiplet in the 7.5-8.5 ppm region. The protons on the cyclopentyl ring would produce more complex multiplets in the aliphatic region (1.0-5.0 ppm), with the proton attached to the ester oxygen (O-CH) appearing at a higher chemical shift (downfield) compared to the other ring protons. Integration of these peak areas allows for the quantification of the different types of protons, confirming the monomer ratio in the polymer.

¹³C NMR: The carbon-13 NMR spectrum offers even greater resolution and is particularly sensitive to the local chemical environment, making it ideal for analyzing monomer sequences (dyads, triads, etc.). scispace.com Key signals would include those for the carbonyl carbon of the ester (~165 ppm), the aromatic carbons of the terephthalate unit (~130-135 ppm), and the aliphatic carbons of the dicyclopentyl rings (~20-80 ppm). researchgate.net The chemical shift of the carbonyl carbon can be particularly informative, as it may vary slightly depending on the nature of the neighboring monomer units in a copolyester, allowing for a detailed analysis of the sequence distribution. scispace.com

Table 2: Hypothetical ¹³C NMR Chemical Shifts for a Homopolymer of this compound

Carbon Atom Chemical Shift (ppm)
Ester Carbonyl (C=O) ~165
Aromatic Quaternary Carbons ~134
Aromatic C-H Carbons ~129
Cyclopentyl C-O Carbon ~75

X-ray Diffraction (WAXD) for Crystalline Structure and Orientation Characterization

Wide-Angle X-ray Diffraction (WAXD) is a fundamental technique used to investigate the crystalline structure of polymers. amazonaws.com The diffraction pattern reveals whether the polymer is amorphous (lacking long-range order) or semi-crystalline (containing both ordered crystalline regions and disordered amorphous regions). researchgate.net

Table 3: Example WAXD Data for a Semi-Crystalline Polyester (B1180765)

2θ (degrees) d-spacing (Å) Miller Indices (hkl) % Crystallinity
17.5 5.06 (010) 35%
22.8 3.90 (110)

Advanced Microscopic Techniques for Polymer Morphology

Microscopy techniques are used to visualize the morphology of polymers on a micro- and nanoscale. intertek.com These methods provide direct visual evidence of surface features, phase separation, and internal structures. mdpi.com

Scanning Electron Microscopy (SEM): SEM is used to obtain high-resolution images of the polymer's surface topography. fiveable.me It can reveal details about surface roughness, porosity, and the morphology of fracture surfaces, which can indicate whether a failure was brittle or ductile. intertek.com For polymer blends or composites containing the dicyclopentyl ester monomer, SEM combined with Energy Dispersive X-ray analysis (EDX) can map the elemental composition and distribution of different phases.

Transmission Electron Microscopy (TEM): TEM provides even higher resolution than SEM and is used to study the internal nanostructure of the polymer. mdpi.com By observing ultra-thin sections of the material, TEM can visualize the crystalline lamellae and amorphous regions, the size and distribution of filler particles in a composite, or the domain structure in a phase-separated polymer blend.

Atomic Force Microscopy (AFM): AFM is a scanning probe technique that can image a surface with atomic resolution. mdpi.com In addition to providing topographical information like SEM, AFM can also map local variations in mechanical properties such as stiffness and adhesion. This is particularly useful for characterizing phase-separated systems or identifying crystalline and amorphous regions based on their different mechanical responses.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution and Polydispersity Index Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for determining the molecular weight and molecular weight distribution of polymers. ias.ac.in This information is critical as it strongly influences many of the material's properties, including its mechanical strength and processing behavior.

In a GPC experiment, a dissolved polymer sample is passed through a column packed with porous gel. lcms.cz Larger polymer chains are excluded from the pores and elute first, while smaller chains penetrate the pores to varying degrees and elute later. By calibrating the instrument with polymer standards of known molecular weight, the chromatogram can be used to determine the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). jordilabs.com The PDI is a measure of the breadth of the molecular weight distribution, with a value of 1.0 indicating a perfectly monodisperse polymer. For most polymerization methods, the PDI is greater than 1.0. researchgate.net

Table 4: Representative GPC Results for a Polymer of this compound

Parameter Value Description
Mn ( g/mol ) 25,000 Number-Average Molecular Weight
Mw ( g/mol ) 55,000 Weight-Average Molecular Weight

Table of Compounds Mentioned

Compound Name
This compound
Polyethylene (B3416737) terephthalate (PET)
Terephthalic acid

Crystallization Behavior and Phase Transitions in Terephthalic Acid, Dicyclopentyl Ester Based Polymers

Differential Scanning Calorimetry (DSC) for Thermal Transitions: Crystallization and Melting Behavior

Differential Scanning Calorimetry (DSC) is a primary analytical technique used to characterize the thermal properties of polymers. eag.comresearchgate.net It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of key thermal transitions such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). eag.comnih.gov For semicrystalline polymers, a typical DSC thermogram recorded upon heating shows a step change at the glass transition, followed by an exothermic peak for crystallization (if the sample was quenched into an amorphous state) and an endothermic peak corresponding to the melting of the crystalline phase. eag.com

In the study of copolyesters based on poly(butylene terephthalate) (PBT) containing cyclopentyl rings, DSC is employed to understand how the molecular structure affects these thermal properties. acs.org For instance, the synthesis of copolyesters such as poly(butylene-co-1,3-cyclopentylene dimethylene terephthalate) (P(BT-co-CPDT)) and poly(butylene terephthalate-co-1,3-cyclopentane dicarboxylate) (P(BT-co-PBCP)) reveals distinct thermal behaviors compared to the parent homopolymers. acs.orgresearchgate.net

The homopolymer poly(1,3-cyclopentane dimethylene terephthalate) (PCPDT) is a semicrystalline polymer with crystallization and melting temperatures that are higher than those of PBT. acs.org Conversely, poly(butylene-1,3-cyclopentane dicarboxylate) (PBCP) exhibits a lower glass transition temperature than PBT. acs.org When these cyclopentyl-containing units are randomly incorporated into the PBT backbone, the resulting copolyesters crystallize across all compositions. acs.org The specific melting and crystallization temperatures, as determined by DSC, vary depending on the comonomer content, indicating a direct relationship between the chemical structure and the thermal transition behavior. acs.org

Below is a table summarizing the thermal properties of these related homopolymers as identified through DSC analysis.

PolymerGlass Transition Temperature (Tg)Crystallization Temperature (Tc)Melting Temperature (Tm)
Poly(butylene terephthalate) (PBT)45 °C191 °C224 °C
Poly(1,3-cyclopentane dimethylene terephthalate) (PCPDT)83 °C240 °C261 °C
Poly(butylene-1,3-cyclopentane dicarboxylate) (PBCP)26 °C134 °C170 °C

Note: Data derived from studies on related copolyester systems. acs.org

Kinetics of Non-Isothermal and Isothermal Crystallization

The study of crystallization kinetics is crucial for understanding how processing conditions influence the final properties of polymeric materials. mdpi.com This analysis is typically conducted under either isothermal (constant temperature) or non-isothermal (constant cooling rate) conditions. tainstruments.comnih.gov

Non-isothermal crystallization mimics industrial processing conditions where the material is cooled at a set rate. mdpi.comresearchgate.net DSC is used to monitor the crystallization exotherm during cooling. mdpi.com The data can be analyzed using various models, including the modified Avrami, Ozawa, and Mo models, to describe the crystallization process as a function of temperature and cooling rate. mdpi.comnih.govmdpi.com The effective energy barrier for non-isothermal crystallization can also be estimated using methods like the Friedman or Kissinger equations, which relate the crystallization peak temperature to the cooling rate. mdpi.comresearchgate.net

Investigation of Isodimorphic Cocrystallization Phenomena in Copolyester Systems

In random copolyesters, where two different repeating units are present, the crystallization behavior can be complex. Depending on the structural similarity of the comonomer units, they may be either included in or excluded from the crystal lattice of the major component. ub.edu When both types of units can participate in the same crystal lattice, the phenomenon is known as isomorphism. A related but distinct behavior is isodimorphism, where the two different monomer units crystallize in their own respective lattice types, but the presence of one influences the crystallization of the other. acs.org

The investigation of copolyesters containing cyclopentyl rings has provided clear examples of these phenomena. acs.org The cocrystallization behavior of these systems was examined using DSC and wide-angle X-ray diffraction (WAXD). acs.org

Isodimorphic Behavior: The poly(butylene-co-1,3-cyclopentylene dimethylene terephthalate) (P(BT-co-CPDT)) copolyester system exhibits typical eutectic behavior in its melting and crystallization profiles. acs.org This means that there is a specific composition at which the melting and crystallization temperatures reach a minimum. This eutectic point is a hallmark of isodimorphic systems, where the two different crystalline phases are immiscible in the solid state. acs.org

Isomorphic-like Behavior: In contrast, for poly(butylene terephthalate-co-1,3-cyclopentane dicarboxylate) (P(BT-co-PBCP)) copolymers, the melting and crystallization temperatures show a linear dependence on the composition. acs.org This behavior suggests that the comonomer units can substitute each other within the same crystal lattice, a characteristic of isomorphic or isomorphic-like crystallization. acs.org

These findings demonstrate that subtle changes in the molecular structure—specifically, the placement of the cyclopentyl ring within the diol or the diacid part of the monomer—can fundamentally alter the cocrystallization mechanism, leading to either isodimorphic or isomorphic-like behavior. acs.org

Advanced Material Applications and Performance Considerations for Polymers of Terephthalic Acid, Dicyclopentyl Ester

Design and Synthesis of Novel Polymeric Materials with Tailored Performance

The synthesis of polymeric materials incorporating terephthalic acid, dicyclopentyl ester primarily involves polycondensation reactions. derpharmachemica.com By strategically selecting co-monomers and controlling polymerization conditions, it is possible to design novel polyesters and copolyesters with properties tailored for specific applications. The incorporation of the dicyclopentyl moiety into the polymer backbone disrupts chain packing and crystallinity compared to more linear analogues like polyethylene (B3416737) terephthalate (B1205515) (PET), which in turn affects the material's thermal and mechanical properties. acs.org

Methods such as melt polycondensation, solution polycondensation, and interfacial polycondensation are employed to create these polymers. derpharmachemica.comresearchgate.net For instance, random copolyesters can be synthesized via a two-step melt-polycondensation procedure, allowing for the creation of polymers with a statistical distribution of monomer units. acs.orgresearchgate.net The properties of the resulting polymer, such as glass transition temperature (Tg) and melting temperature (Tm), can be precisely controlled by adjusting the molar ratio of the monomers. researchgate.net For example, in similar aliphatic-aromatic copolyesters, increasing the ratio of terephthalic acid has been shown to significantly increase the melting temperature. researchgate.net

Research into copolyesters containing cyclic rings, such as cyclopentyl and cyclohexyl groups, demonstrates the profound effect of molecular structure on thermal behavior. Copolyesters incorporating a cyclopentyl ring have been synthesized and their cocrystallization behavior studied using differential scanning calorimetry (DSC) and wide-angle X-ray diffraction (WAXD). acs.org These studies reveal that the introduction of such cyclic units can lead to materials with a wide range of thermal properties, from lower glass transition temperatures to higher melting points compared to conventional polyesters like poly(butylene terephthalate) (PBT). acs.org

Table 1: Thermal Properties of PBT-based Copolyesters with Alicyclic Moieties

Polymer Glass Transition Temp. (Tg) Melting Temp. (Tm) Crystallization Temp. (Tc)
Poly(butylene terephthalate) (PBT) --- --- ---
Poly(butylene-1,3-cyclopentane dicarboxylate) (PBCP) Lower than PBT --- ---
Poly(1,3-cyclopentane dimethylene terephthalate) (PCPDT) --- Higher than PBT Higher than PBT

Data sourced from studies on analogous copolyester systems. acs.org

The ability to modify these properties is crucial for developing materials for specific end-uses, whether it requires high heat resistance or specific melt processing characteristics. derpharmachemica.com

Potential for Advanced Packaging Materials: Durability and Barrier Properties

Polymers derived from this compound show potential for use in advanced packaging materials due to their expected durability and barrier properties. ontosight.ai The effectiveness of a packaging material is often determined by its ability to prevent the transmission of gases like oxygen and water vapor, which can degrade the product within. intertek.com The bulky dicyclopentyl groups in the polymer structure can reduce the free volume between polymer chains, potentially leading to lower gas permeability compared to more common polyesters. researchgate.net

The barrier properties of polymers are quantified by their transmission rates, such as the Oxygen Transmission Rate (OTR) and Water Vapor Transmission Rate (WVTR). intertek.com For context, PET, a widely used packaging polymer, is valued for its good barrier properties, mechanical strength, and optical clarity. researchgate.netwhiterose.ac.uk Copolymers based on terephthalic acid are being investigated to further improve these characteristics. The introduction of different comonomers can alter chain mobility and crystallinity, which are key factors influencing gas diffusion through the polymer matrix. researchgate.net

Molecular dynamics simulations on polymers like PET have shown that gas transport occurs via a solution-diffusion mechanism, where gas molecules are absorbed into the polymer and then diffuse through transient cavities that form between the polymer chains. whiterose.ac.uk The size and frequency of these cavities are influenced by the polymer's structure. It is hypothesized that the rigid, non-planar structure of the dicyclopentyl ester unit would hinder chain mobility and create a more tortuous path for diffusing gas molecules, thus enhancing the barrier performance. This could make such polymers suitable for packaging oxygen-sensitive foods and beverages. ontosight.aiwhiterose.ac.uk

Table 2: Key Performance Indicators for Packaging Barrier Materials

Property Description Relevance
Oxygen Transmission Rate (OTR) The rate at which oxygen gas passes through a material over a given time. Crucial for preventing oxidation and spoilage of food and beverages. intertek.com
Water Vapor Transmission Rate (WVTR) The rate at which water vapor passes through a material over a given time. Important for protecting products from moisture, which can lead to sogginess, microbial growth, or degradation. intertek.com
Mechanical Strength The ability of the material to resist deformation and fracture under stress. Ensures package integrity during handling, transport, and storage. nih.gov

The durability of these materials is also a key consideration. The inherent strength and chemical resistance associated with aromatic polyesters suggest that polymers containing dicyclopentyl terephthalate would offer robust performance, protecting contents from physical damage and chemical interactions. ontosight.ai

Applications in Textile Engineering: Wrinkle Resistance and Enhanced Care Attributes

In textile engineering, polymers based on this compound could be utilized to produce fibers with inherent wrinkle resistance and improved ease of care. ontosight.ai Wrinkle formation in fabrics, particularly those made from cellulosic fibers like cotton, is due to the breaking and reforming of hydrogen bonds between polymer chains when the fabric is creased. The common industrial approach to impart wrinkle resistance is through chemical cross-linking of the fibers. sciencedaily.comresearchgate.net

Polyester (B1180765) fibers, such as PET, are naturally more resistant to wrinkling than cotton because of their higher stiffness and lower moisture absorption. The introduction of the bulky dicyclopentyl group into the polyester backbone is expected to further enhance this property. The rigid cyclic structure would restrict the movement of polymer chains, making the resulting fibers less prone to creasing and better at recovering their original shape after deformation. ontosight.ai This could potentially reduce or eliminate the need for chemical finishes that often contain formaldehyde, a substance with associated health and environmental concerns. sciencedaily.comirispublishers.com

Enhanced care attributes, such as "ease of care," refer to fabrics that require minimal ironing and maintain a smooth appearance after washing and drying. ontosight.ai Fibers made from dicyclopentyl terephthalate polymers would likely exhibit low water absorption, leading to faster drying times. Their inherent dimensional stability and crease recovery would contribute to a lasting smooth appearance, aligning with consumer demand for low-maintenance clothing. irispublishers.com

Table 3: Comparison of Wrinkle Resistance Finishing Approaches

Method Mechanism Advantages
Conventional Cross-linking (e.g., DMDHEU) Forms chemical cross-links between cellulose (B213188) chains in cotton. Effective at increasing wrinkle recovery angle.
Formaldehyde-Free Finishing (e.g., Polycarboxylic Acids) Uses agents like citric acid to cross-link fibers. sciencedaily.com "Greener" alternative, avoids formaldehyde. sciencedaily.com

The development of fibers from dicyclopentyl terephthalate polymers represents a materials-based approach to achieving wrinkle resistance, building the desired performance directly into the textile's constituent fibers.

Research into Biomedical Applications: Development of Biocompatible and Biodegradable Polymeric Systems

The field of biomedical materials is actively exploring new biodegradable and biocompatible polymers for applications like medical devices, tissue engineering scaffolds, and drug delivery systems. ontosight.ainih.gov Polyesters are a prominent class of materials in this area due to their tunable properties and ability to break down into non-toxic products in the body. chemijournal.commdpi.com Polymers derived from this compound are being investigated for their potential in creating novel biocompatible and biodegradable systems. ontosight.ai

A biomaterial must be biocompatible, meaning it does not elicit an adverse immune response from the host. josorge.com Polyesters like PET have a history of use in biomedical applications such as surgical meshes and sutures, demonstrating good biocompatibility. nih.gov It is anticipated that polymers based on dicyclopentyl terephthalate would also exhibit favorable interactions with biological systems. ontosight.ai

Biodegradability is crucial for applications where a temporary structure is needed, such as a scaffold for tissue regeneration that should degrade as new tissue forms, or a drug delivery vehicle that releases its payload over time and is then safely cleared from the body. chemijournal.comjosorge.com The degradation rate of a polyester can be tailored by altering its chemical structure, for example, by creating copolyesters that combine different monomer units. mdpi.com The ester linkages in the polymer backbone are susceptible to hydrolysis, and the presence of the dicyclopentyl group could influence the rate of water diffusion into the polymer matrix and the accessibility of these linkages to enzymatic or hydrolytic cleavage. mdpi.commdpi.com This provides a mechanism for controlling the material's persistence in the body. mdpi.com

Table 4: Potential Biomedical Applications for Biodegradable Polyesters

Application Required Polymer Properties
Tissue Engineering Scaffolds Biocompatible, biodegradable at a controlled rate, porous structure, appropriate mechanical strength. nih.gov
Controlled Drug Delivery Biocompatible, biodegradable, capable of encapsulating drugs, controlled release kinetics. chemijournal.com

Research in this area focuses on synthesizing these polymers and characterizing their degradation profiles, mechanical properties over time, and cellular response in vitro to establish their suitability for various medical uses. ontosight.aijosorge.com

Development of Thermoplastic Elastomers (TPEEs) with Optimized Mechanical and Thermal Performance

Thermoplastic elastomers (TPEs) are a class of polymers that combine the processability of thermoplastics with the elasticity of thermoset rubbers. wikipedia.org Among them, thermoplastic copolyesters (TPEEs or COPEs) are high-performance materials known for their excellent mechanical strength, thermal stability, and chemical resistance. xometry.comchem.company TPEEs are block copolymers consisting of rigid, crystalline "hard" segments and flexible, amorphous "soft" segments. xometry.com

The mechanical performance of TPEEs, such as tensile strength, elongation at break, and flexural modulus, can be optimized by adjusting the ratio of hard to soft segments. researchgate.net A higher proportion of hard segments based on dicyclopentyl terephthalate would lead to a harder, stiffer material with higher tensile strength, while a greater soft segment content would increase flexibility and elongation. researchgate.net This versatility allows for the development of TPEEs suitable for demanding applications in the automotive, industrial, and consumer goods sectors where a combination of durability, flexibility, and resistance to heat and chemicals is required. chem.company

Table 5: Typical Mechanical and Thermal Properties of TPEEs

Property Typical Range Influence of Dicyclopentyl Terephthalate Hard Segment
Shore Hardness 25D - 75D Expected to increase hardness due to rigidity.
Tensile Strength 10 - 40 MPa Expected to increase strength. researchgate.net
Elongation at Break 200% - 600% Expected to decrease with higher hard segment content. researchgate.netchem.company
Flexural Modulus 30 MPa - 300 MPa Expected to increase stiffness. chem.company
Service Temperature Up to ~150°C Expected to increase the upper service temperature limit. xometry.com

Data represents general TPEE properties and expected influences based on polymer chemistry principles. researchgate.netxometry.comchem.company

The ongoing development in this area focuses on synthesizing novel TPEEs incorporating monomers like this compound to push the boundaries of mechanical and thermal performance, creating materials that are both strong and resilient across a wide range of conditions.

Theoretical and Computational Chemistry Approaches for Terephthalic Acid, Dicyclopentyl Ester and Its Polymers

Molecular Modeling and Simulation Studies of Polymer Structure and Dynamics

Molecular modeling and simulation, particularly molecular dynamics (MD), are indispensable for exploring the conformational landscape and dynamic behavior of polymer chains. mdpi.com These methods simulate the movement of atoms and molecules over time, governed by a force field that describes their interactions. kpi.uaresearchgate.net

For polymers derived from terephthalic acid, dicyclopentyl ester, MD simulations can elucidate how the bulky dicyclopentyl side group influences polymer chain packing, flexibility, and macroscopic properties. Simulations of aromatic polyesters like PET have been used to determine key structural and dynamic parameters. kpi.uaresearchgate.net For instance, properties such as the radius of gyration, persistence length, and the distribution of torsional angles around ester bonds are calculated to quantify chain stiffness and conformation. kpi.ua

| Diffusion Coefficient | Quantifies the rate of movement of small molecules (additives, solvents) through the polymer matrix. | Can be estimated from the mean-square displacement of molecules over time; depends on interaction energy, FFV, and molecular shape. nih.gov |

Quantum Chemical Calculations for Reaction Mechanisms and Electronic Properties of the Monomer and Oligomers

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed electronic-level information about monomers and their oligomers. researchgate.netresearchgate.net These methods are used to investigate the geometries, reaction energies, and electronic structures of molecules with high accuracy. mdpi.com

For this compound, DFT can be used to optimize the molecular geometry and predict its vibrational spectra (infrared and Raman), which can be compared with experimental data for structural validation. researchgate.netnih.gov Such calculations are also vital for understanding the polymerization process. By calculating the energies of reactants, transition states, and products, quantum chemistry can elucidate the mechanisms of esterification and transesterification reactions, which are fundamental to polyester (B1180765) synthesis. mdpi.com

Furthermore, DFT is used to determine key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. nih.gov The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally implies higher reactivity. These calculations can be extended to oligomers to understand how electronic properties evolve with chain length. mdpi.commdpi.com Other properties, such as dipole moment, polarizability, and hyperpolarizability, can also be computed to predict the molecule's response to electric fields and its non-linear optical (NLO) activity. nih.gov

Table 2: Properties of Monomers and Oligomers from Quantum Chemical Calculations

Property Calculation Method Significance and Typical Findings
Optimized Molecular Geometry DFT (e.g., B3LYP functional with a basis set like 6-31G(d,p)) Provides bond lengths, bond angles, and dihedral angles for the lowest energy conformation. Essential for understanding steric effects. researchgate.net
Vibrational Frequencies DFT Predicts IR and Raman spectra, allowing for the assignment of experimental vibrational bands to specific molecular motions. researchgate.netnih.gov
Reaction Enthalpy (Polymerization) DFT Calculates the energy change during polymerization, indicating whether the reaction is energetically favorable. researchgate.net
HOMO-LUMO Energy Gap DFT Characterizes electronic excitation properties and chemical reactivity. The gap typically decreases as oligomer chain length increases. nih.govmdpi.com
Dipole Moment DFT Measures the polarity of the molecule, which influences solubility and intermolecular interactions. nih.gov

| Electron Density Distribution | DFT | Reveals the distribution of charge within the molecule, identifying potential sites for electrophilic and nucleophilic attack. researchgate.netnih.gov |

Predictive Modeling of Polymerization Processes and Material Performance

Predictive modeling combines computational data and experimental results to forecast the behavior of materials, accelerating the design of new polymers with desired properties. researchgate.netosti.gov These models range from kinetic simulations of polymerization reactions to machine learning (ML) algorithms that predict macroscopic properties from molecular structure.

Kinetic models can simulate the transesterification process in polyester synthesis, predicting how factors like catalyst concentration, temperature, and reactant ratios affect the molecular weight distribution and degree of randomness in copolymers over time. mdpi.com This is crucial for controlling the final polymer architecture and properties.

Quantitative Structure-Property Relationship (QSPR) models are a cornerstone of predictive modeling for polymers. researchgate.net These statistical models correlate structural features of the polymer's repeating unit (descriptors) with a specific material property. Descriptors can include topological indices, quantum chemical parameters, or simple constitutional counts. QSPR models have been successfully developed to predict a wide range of properties for various polymers, including glass transition temperature, refractive index, solubility, and mechanical strength. researchgate.net

More recently, machine learning (ML) has emerged as a powerful tool. osti.govarxiv.org ML models can learn complex, non-linear relationships from large datasets. digitellinc.com For polymers, ML models can be trained on data from experiments and high-throughput computational screenings to predict properties. For instance, an ML model could be trained to predict the Tg of a novel polyester based on the structure of its monomer, potentially saving significant experimental effort. osti.gov These predictive tools are instrumental in designing new polymers, such as those from this compound, by computationally screening for candidates with optimal performance characteristics before synthesis.

Table 3: Predictive Modeling Approaches for Polymer Properties

Modeling Technique Predicted Property Input Descriptors / Data
Kinetic Modeling Molecular Weight Distribution, Degree of Randomness, Reaction Conversion Reaction rate constants, temperature, initial concentrations of monomers and catalysts. mdpi.com
QSPR Glass Transition Temperature (Tg), Refractive Index, Solubility, Mechanical Properties Molecular descriptors derived from the monomer structure (e.g., topological indices, quantum chemical parameters). researchgate.net
Machine Learning (e.g., Neural Networks, Random Forest) Any material property with sufficient data (e.g., Tg, enthalpy of polymerization, thermal stability) Fingerprints representing molecular topology, shape, and charge; experimental data from literature. osti.govdigitellinc.com

| Molecular Dynamics (MD) based prediction | Miscibility of polymer blends, mechanical response (stress-strain curves) | Force field parameters, atomistic configurations of polymer blends. nih.gov |

Analytical Methodologies for Research and Quality Assurance of Terephthalic Acid, Dicyclopentyl Ester and Derived Materials

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Profiles

Thermogravimetric Analysis (TGA) is a cornerstone technique for evaluating the thermal stability of materials like dicyclopentyl terephthalate (B1205515). mt.com It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mt.com This analysis provides critical data on the onset of degradation, the temperature at which maximum degradation occurs, and the amount of residual mass. TGA is frequently used to define the acceptable temperature thresholds for processing materials via methods like hot melt extrusion. nih.gov

Isothermal TGA, where the temperature is held constant, can also provide direct insights into chemical stability over time at a specific processing temperature. nih.gov However, for materials that can crystallize, this method can be complicated. nih.gov The data generated from TGA is crucial for determining the kinetic parameters of degradation, such as activation energy, which quantifies the energy barrier for the decomposition reaction. sci-hub.se For PET, activation energies have been reported to be in the range of 203–355 kJ/mol in an inert environment. sci-hub.se

Table 1: TGA Data for Thermal Degradation of Polyethylene (B3416737) Terephthalate (PET) under Different Heating Rates Data is illustrative of the type of information obtained from TGA of related polyester (B1180765) materials.

Heating Rate (°C/min) Onset Degradation Temp (°C) Peak Degradation Temp (°C) Mass Loss (%)
5 390 430 80
10 405 445 81
20 415 455 82

This interactive table is based on general findings for PET thermal degradation and demonstrates how heating rates affect key degradation temperatures. sci-hub.se

Comprehensive Chromatographic Methods for Purity and By-product Analysis (e.g., GC-MS, HPLC)

Chromatographic techniques are indispensable for assessing the purity of Terephthalic acid, dicyclopentyl ester and identifying any by-products or contaminants. researchgate.net Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most prevalent methods used for the analysis of such organic compounds. core.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. nih.gov In the context of dicyclopentyl terephthalate, a sample would be vaporized and passed through a chromatographic column, which separates the components based on their boiling points and interactions with the column's stationary phase. redalyc.orgnih.gov The separated components then enter a mass spectrometer, which fragments the molecules and detects them based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. nih.gov This method is highly sensitive and specific, making it ideal for detecting trace impurities and degradation products. nih.govresearchgate.net The development of a GC-MS method involves optimizing parameters such as the column type, temperature program, and carrier gas flow rate to achieve good resolution between the main compound and any potential contaminants. redalyc.orgnih.gov

High-Performance Liquid Chromatography (HPLC) is suited for the analysis of non-volatile or thermally sensitive compounds. nih.gov In HPLC, the sample is dissolved in a liquid solvent (mobile phase) and pumped through a column packed with a solid adsorbent material (stationary phase). nih.gov Separation occurs based on the differential partitioning of the analytes between the two phases. nih.gov Various detectors, such as UV-Vis or Diode Array Detectors (DAD), can be used to detect the compounds as they elute from the column. nih.gov HPLC is particularly useful for quantifying the purity of the dicyclopentyl terephthalate product and can also be employed to analyze isomeric mixtures. core.ac.uk Method validation for both GC-MS and HPLC is critical and typically involves assessing parameters like linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). unm.edu

Table 2: Comparison of Chromatographic Techniques for Phthalate/Terephthalate Analysis

Feature Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in gas phase followed by mass-based detection. nih.gov Separation of soluble compounds in liquid phase based on differential partitioning. nih.gov
Analytes Volatile and semi-volatile, thermally stable compounds. nih.gov Non-volatile and thermally labile compounds. nih.gov
Sensitivity Very high, capable of trace analysis (ng/g or lower). nih.gov High, but can be less sensitive than GC-MS for certain compounds.
Identification High confidence through mass spectral library matching. redalyc.org Based on retention time compared to standards; DAD provides spectral information. nih.gov

| Application | Purity testing, identification of by-products, residual monomers, and contaminants. researchgate.net | Purity quantification, analysis of high molecular weight oligomers, non-volatile additives. nih.gov |

This interactive table summarizes the key features and applications of GC-MS and HPLC for the analysis of terephthalate esters and related compounds.

Advanced Techniques for In-Situ Monitoring of Polymerization Reactions

The ability to monitor polymerization reactions in real-time, or in-situ, is vital for understanding reaction kinetics, optimizing process conditions, and ensuring consistent product quality. researchgate.netfrontiersin.org When dicyclopentyl terephthalate is used as a monomer or co-monomer, several advanced techniques can provide continuous data on the progress of the reaction.

Spectroscopic Methods: Techniques like Raman and Near-Infrared (NIR) spectroscopy are powerful tools for in-situ monitoring. tulane.edu Fiber-optic probes can be inserted directly into the reactor to collect spectra at regular intervals. rsc.org These spectra can track the disappearance of monomer-specific peaks and the appearance of polymer-related peaks, allowing for real-time calculation of monomer conversion. rsc.org Fourier-Transform Infrared (FTIR) spectroscopy can also be coupled with other instruments, like rheometers, to simultaneously monitor chemical changes and the evolution of viscosity during polymerization. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Time-domain NMR (TD-NMR) at a low magnetic field is another effective technique for monitoring processes where a liquid monomer is converted into a solid or semi-solid polymer. mdpi.com It works by probing the changes in molecular mobility as the reaction proceeds. The signals from mobile liquid reagents are distinct from those of the more rigid polymer product, allowing for the tracking of the reaction's progress and the determination of kinetic parameters. mdpi.com

Automatic Continuous Online Monitoring of Polymerization (ACOMP): ACOMP is a more complex method that involves continuously extracting a small stream from the reactor, diluting it, and passing it through a series of detectors (e.g., light scattering, viscometer, refractive index). tulane.edu This provides real-time, model-independent data on the evolution of average molar mass, intrinsic viscosity, and monomer conversion throughout the polymerization process. tulane.edu

These in-situ techniques offer significant advantages over traditional offline methods, which involve taking discrete samples for later analysis. They provide a more detailed and dynamic picture of the polymerization process, enabling better control and optimization. researchgate.netfrontiersin.org

Emerging Research Frontiers and Scholarly Challenges for Terephthalic Acid, Dicyclopentyl Ester

Identification of Key Research Gaps in the Synthesis and Application of Terephthalic Acid, Dicyclopentyl Ester-Based Materials

A thorough review of the current scientific literature reveals significant research gaps in the fundamental understanding and utilization of this compound. The primary challenge lies in the limited body of research dedicated specifically to this compound. While extensive studies exist for other terephthalate (B1205515) esters, such as dioctyl terephthalate (DOTP) and poly(butylene terephthalate) (PBT), direct data on the dicyclopentyl ester is sparse. researchgate.netresearchgate.net This scarcity of information underscores several key areas ripe for investigation.

Synthesis and Polymerization:

The synthesis of this compound itself is not extensively documented in readily accessible literature, suggesting a need for optimization of reaction conditions to achieve high yields and purity. The primary methods for producing other dialkyl terephthalates, such as direct esterification and transesterification, are well-established. researchgate.net However, the specific kinetics and catalyst systems best suited for cyclopentanol (B49286) have not been thoroughly explored.

A significant research gap exists in the polymerization of this compound. While it can theoretically serve as a monomer for polyesters and copolyesters, there is a lack of published research on its reactivity, the properties of its corresponding homopolymer, and its behavior in copolymerization with other diols and diacids. Key questions that remain unanswered include:

What are the optimal conditions for the polycondensation of this compound?

What are the thermal and mechanical properties of the resulting homopolymer, poly(dicyclopentyl terephthalate)?

How does the incorporation of the bulky cyclopentyl group affect the polymer's glass transition temperature, melting point, crystallinity, and solubility?

Material Properties and Applications:

The potential applications of polymers derived from this compound are largely hypothetical at this stage. By analogy with other terephthalate-based polymers containing cyclic moieties, it can be postulated that these materials might exhibit enhanced thermal stability and rigidity. nih.govosti.gov However, without empirical data, this remains speculative. A major research gap is the comprehensive characterization of materials derived from this monomer.

The following table summarizes the key research gaps identified:

Research Area Identified Gaps
Synthesis - Limited documentation on optimized synthesis protocols.- Lack of detailed kinetic and catalytic studies for the esterification with cyclopentanol.
Polymerization - Absence of studies on the homopolymerization and copolymerization of the monomer.- Unknown reactivity ratios in copolymerization.
Material Characterization - Lack of data on the thermal, mechanical, optical, and chemical resistance properties of derived polymers.- No information on the influence of the dicyclopentyl group on polymer morphology and performance.
Applications - No established applications for polymers based on this compound.- Potential uses in high-performance plastics, composites, and specialty packaging are unexplored.

Directions for Future Investigation in Novel Polymer Architectures and Composites

The unique chemical structure of this compound offers intriguing possibilities for the design of novel polymer architectures and composites. Future research in this area could unlock materials with tailored properties for a range of advanced applications.

Novel Polymer Architectures:

The development of new polymers from this compound could follow several promising avenues. The synthesis of copolyesters by reacting it with other diols and diacids could lead to materials with a tunable balance of properties. For instance, copolymerization with flexible aliphatic diols could yield tougher, more processable materials, while incorporation of other rigid monomers could enhance thermal resistance. nih.govosti.gov

Furthermore, the synthesis of more complex polymer architectures, such as block copolymers, star-shaped polymers, and hyperbranched polymers, remains an open field. rsc.org These architectures could lead to materials with unique solution and melt rheology, as well as novel self-assembly behaviors. The bulky nature of the cyclopentyl groups could introduce interesting steric effects that influence the final polymer architecture and properties.

Composites and Blends:

The incorporation of this compound-based polymers into composites and blends is another promising direction for future research. As a matrix material, these polymers could offer good adhesion to a variety of fillers and reinforcements due to their ester functionality. Research into composites with glass fibers, carbon fibers, or natural fibers could lead to lightweight materials with high strength and stiffness.

However, a significant challenge in the development of wood-plastic composites, for example, is the poor adhesion between hydrophilic wood fibers and a hydrophobic polymer matrix. mdpi.com Future investigations should focus on surface modification of fillers or the use of compatibilizers to improve interfacial adhesion in composites based on dicyclopentyl terephthalate polymers.

The blending of these novel polyesters with existing commercial polymers is another area for exploration. Such blends could offer a cost-effective way to enhance the properties of commodity plastics or to develop materials with unique combinations of characteristics.

The following table outlines potential future research directions in novel polymer architectures and composites:

Research Direction Specific Areas of Investigation Potential Outcomes
Copolymer Synthesis - Copolymerization with various aliphatic and aromatic diols and diacids.- Investigation of random versus block copolymer structures.- Materials with tailored thermal and mechanical properties.- Improved processability and toughness.
Complex Architectures - Synthesis of star-branched and hyperbranched polymers.- Exploration of graft copolymers.- Novel rheological and self-assembly properties.- Potential applications in coatings, adhesives, and nanotechnology.
Polymer Composites - Incorporation of reinforcing fillers (e.g., glass, carbon, natural fibers).- Study of interfacial adhesion and compatibilization strategies.- High-strength, lightweight composite materials.- Sustainable composites using bio-based fillers.
Polymer Blends - Blending with commodity and engineering plastics.- Investigation of miscibility and phase behavior.- Cost-effective materials with enhanced properties.- Novel material systems with unique performance profiles.

Integration of Advanced Manufacturing Techniques with this compound-Derived Polymers

The advent of advanced manufacturing technologies, particularly additive manufacturing (3D printing), offers exciting opportunities for processing novel polymer systems. The integration of these techniques with polymers derived from this compound could pave the way for the fabrication of complex geometries and customized parts with unique functionalities.

Feasibility for Additive Manufacturing:

A key area for future research is to determine the suitability of dicyclopentyl terephthalate-based polymers for various 3D printing processes, such as Fused Deposition Modeling (FDM), Selective Laser Sintering (SLS), and Stereolithography (SLA). americanpharmaceuticalreview.commdpi.com For FDM, the polymer must be extrudable into a filament with consistent diameter and possess appropriate melt viscosity and thermal stability to be printed layer-by-layer. mdpi.com The rheological properties of these new polymers will be a critical factor in their processability.

The thermal properties of these polymers will also be crucial. A well-defined glass transition temperature and melting point are necessary for successful printing. The inherent rigidity that the dicyclopentyl groups may impart could be advantageous for producing dimensionally stable 3D printed objects.

Development of Novel Feedstock Materials:

Future investigations should focus on the formulation of dicyclopentyl terephthalate-based polymers into printable filaments, powders, or resins. This may involve the addition of plasticizers, stabilizers, or other processing aids to optimize their performance in 3D printing applications. americanpharmaceuticalreview.com Furthermore, the development of composites for 3D printing, where the novel polymer acts as a matrix for reinforcing fillers, could lead to the production of high-strength functional parts.

The ability to recycle and reuse these novel polymers in 3D printing processes would also be a critical area of study, contributing to a more sustainable manufacturing ecosystem. researchgate.net

The following table summarizes the potential integration of advanced manufacturing with these novel polymers:

Manufacturing Technique Research Focus Potential Applications
Fused Deposition Modeling (FDM) - Filament extrusion and characterization.- Optimization of printing parameters (temperature, speed).- Development of FDM-compatible composites.- Rapid prototyping of functional parts.- Custom medical devices.- Production of complex geometries.
Selective Laser Sintering (SLS) - Production of fine polymer powders.- Study of sintering behavior and part density.- Development of SLS-compatible blends.- Manufacturing of durable end-use parts.- Aerospace and automotive components.- Intricate designs not possible with other methods.
Stereolithography (SLA) - Synthesis of photocurable resins incorporating the monomer.- Investigation of curing kinetics and resolution.- Characterization of printed part properties.- High-resolution prototyping.- Molds and patterns for casting.- Microfluidic devices.

Q & A

Basic Research Questions

Q. How can the empirical formula of terephthalic acid derivatives, such as dicyclopentyl ester, be determined using combustion analysis?

  • Methodology : Combustion analysis involves measuring CO₂ and H₂O produced from burning a known mass of the compound. For example, terephthalic acid (C₈H₆O₄) produces 1.471 g CO₂ and 0.226 g H₂O per 0.6943 g sample, allowing calculation of C, H, and O ratios via stoichiometry . For esters like dicyclopentyl terephthalate, adjust calculations to account for ester groups (C₈H₆O₄ + 2 cyclopentyl moieties).

Q. What are standard analytical methods for characterizing dicyclopentyl terephthalate in environmental samples?

  • Methodology : Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with standards (e.g., bis-2-ethylhexyl terephthalate, CAS 6422-86-2) is typical. Calibration curves using deuterated analogs (e.g., d10-labeled compounds) improve accuracy in trace analysis .

Q. What synthetic routes are commonly used to prepare dicyclopentyl terephthalate?

  • Methodology : Terephthalic acid is first converted to terephthaloyl chloride via thionyl chloride or PCl₃. The chloride reacts with cyclopentanol in a nucleophilic acyl substitution, typically catalyzed by acid (e.g., H₂SO₄) or base (e.g., pyridine). Purification involves distillation or recrystallization .

Advanced Research Questions

Q. How do steric effects of cyclopentyl groups influence esterification efficiency in dicyclopentyl terephthalate synthesis?

  • Methodology : Compare reaction kinetics and yields using alcohols of varying steric bulk (e.g., methyl vs. cyclopentyl). Monitor via FT-IR (C=O ester peak at ~1740 cm⁻¹) and NMR (cyclopentyl proton shifts at δ 1.5–2.0 ppm). Lower yields with bulky alcohols indicate steric hindrance in the transition state .

Q. What contradictions exist in reported toxicity data for terephthalic acid esters, and how can they be resolved?

  • Methodology : Review toxicity databases (e.g., ECOTOX) for discrepancies in LC50 values. Confounding factors include impurities (e.g., residual terephthaloyl chloride) or solvent effects. Replicate studies under controlled conditions (e.g., OECD Test Guidelines) and validate purity via elemental analysis .

Q. How can computational modeling predict the crystal structure of dicyclopentyl terephthalate?

  • Methodology : Use density functional theory (DFT) to simulate molecular packing. Compare with X-ray diffraction data for terephthalic acid derivatives (e.g., dimethyl terephthalate, C₄H₃O₂ symmetry) to validate hydrogen-bonding networks and lattice parameters .

Experimental Design & Data Analysis

Q. What statistical approaches are optimal for analyzing discrepancies in polymer plasticization efficiency of dicyclopentyl terephthalate?

  • Methodology : Apply ANOVA to compare mechanical properties (e.g., tensile strength, glass transition temperature) across PVC samples plasticized with varying ester concentrations. Use Tukey’s HSD test to identify significant differences (p < 0.05) and control batch-to-batch variability .

Q. How can reaction conditions be optimized to minimize di-ester hydrolysis during synthesis?

  • Methodology : Perform a factorial design varying temperature (60–120°C), solvent (toluene vs. DMF), and catalyst loading. Monitor hydrolysis byproducts (free terephthalic acid) via titration or HPLC. Optimal conditions balance reaction rate and ester stability .

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